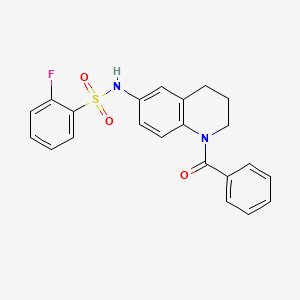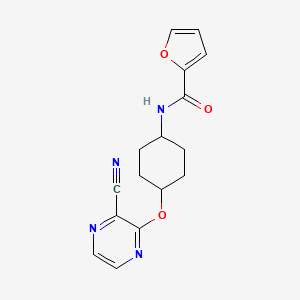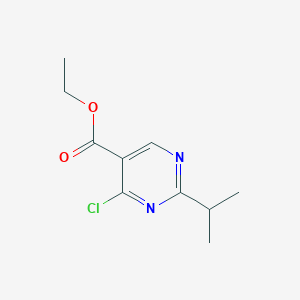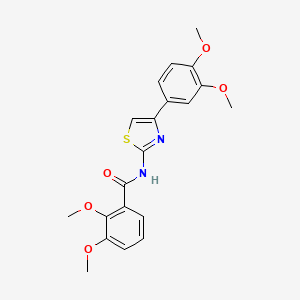
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzoyl derivatives . These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The benzoyl group might undergo reactions typical of acyl groups, while the tetrahydroquinoline could participate in reactions typical of amines and cyclic compounds . The sulfonamide group might also exhibit its typical reactivity .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
- Synthesis of Tetrahydroquinoline-Embedded Compounds : A study presented a diastereoselective synthesis protocol for tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides, starting from N-aryl-2-fluorobenzenesulfonamides. This work underscores the compound's utility in synthesizing structurally complex molecules for various applications (Borgohain et al., 2017).
- C-H Activation and Cyanation : Research on rhodium-catalyzed cyanation of chelation-assisted C-H bonds employed N-cyano-N-phenyl-p-methylbenzenesulfonamide as an effective cyanating reagent, facilitating the synthesis of benzonitrile derivatives. This highlights its role in facilitating novel synthesis pathways (Chaitanya et al., 2013).
Pharmacological Research
- Anti-Cancer Activity : Compounds bearing sulfonamide fragments, including variations similar to the query compound, have shown significant anti-cancer activity. For example, sulfonamide derivatives were found to reduce cell proliferation and induce pro-apoptotic genes in cancer cell lines, demonstrating potential therapeutic applications (Cumaoğlu et al., 2015).
Molecular Biology and Chemistry
- Selective Inhibitors Design : Research into the synthesis and characterization of quinazoline derivatives, aiming at hybrid molecules for diuretic and antihypertensive agents, underscores the broader applicability of related sulfonamide compounds in designing selective enzyme inhibitors (Rahman et al., 2014).
- Fluorescent Sensors for Zn2+ : A benzenesulfonamidoquinolino-beta-cyclodextrin, a compound related to the query chemical, was developed as a water-soluble fluorescent sensor for Zn2+, demonstrating the potential for similar compounds in creating selective sensors for biological and environmental applications (Zhang et al., 2009).
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could include studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given its complex structure, it might also be interesting to study its reactivity and the types of chemical transformations it can undergo .
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-19-10-4-5-11-21(19)29(27,28)24-18-12-13-20-17(15-18)9-6-14-25(20)22(26)16-7-2-1-3-8-16/h1-5,7-8,10-13,15,24H,6,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSVIDCEWJRNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(1,2,4-Oxadiazol-3-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2867494.png)

![1-(4-Fluorophenyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B2867498.png)
![5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2867500.png)


![(E)-[1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylidene][(3-fluorophenyl)methoxy]amine](/img/structure/B2867505.png)
![7-chloro-1-[(3-chlorobenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2867508.png)
![2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2867509.png)
![Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate](/img/structure/B2867511.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867513.png)